molecular formula C11H16BrNO B7936281 [(2-Bromo-5-ethoxyphenyl)methyl](ethyl)amine

[(2-Bromo-5-ethoxyphenyl)methyl](ethyl)amine

Cat. No.: B7936281
M. Wt: 258.15 g/mol
InChI Key: AQHYOCWNDZATTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-ethoxyphenyl)methylamine is a benzylamine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.17 g/mol . Its structure features a phenyl ring substituted with a bromine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 5. The benzylamine group is further substituted with an ethyl group (-CH₂CH₃) on the nitrogen atom. This compound is cataloged under CAS number 1538003-51-8 and is typically synthesized for research purposes, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(2-bromo-5-ethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-13-8-9-7-10(14-4-2)5-6-11(9)12/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHYOCWNDZATTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-ethoxyphenyl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 5-ethoxybenzyl alcohol followed by the substitution of the hydroxyl group with an ethylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The subsequent substitution reaction can be carried out using ethylamine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of (2-Bromo-5-ethoxyphenyl)methylamine may involve large-scale bromination and substitution reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine at the 2-position undergoes substitution under catalytic conditions. Key reactions include:

Suzuki-Miyaura Coupling :
The bromide participates in palladium-catalyzed cross-coupling with boronic acids. For example, reaction with phenylboronic acid yields (2-phenyl-5-ethoxyphenyl)methylamine.

ConditionsCatalyst/ReagentsYieldReference
Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1)Phenylboronic acid, 80°C, 12 h78%

Sandmeyer-Type Halogen Exchange :
Bromine can be replaced by iodine using KI under acidic conditions.

ConditionsReagentsYieldReference
KI (3 eq), HCl (35%), 0–5°C, 12 hNaNO₂ (1.1 eq)68%

Electrophilic Aromatic Substitution (EAS)

The ethoxy group (electron-donating) directs incoming electrophiles to the para (position 4) and ortho (position 6) positions relative to itself, while the bromine (electron-withdrawing) competes as a meta director.

Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group predominantly at position 4.

ConditionsProductRegioselectivityReference
Conc. HNO₃, H₂SO₄, 0°C, 2 h4-Nitro derivative4 > 6

Sulfonation :
SO₃ in H₂SO₄ sulfonates the ring at position 6.

Amine-Specific Reactions

The secondary amine undergoes alkylation and acylation, though steric hindrance from the ethyl and benzyl groups slows reactivity.

Alkylation :
Reaction with methyl iodide forms a tertiary ammonium salt.

ConditionsReagentsYieldReference
CH₃I (2 eq), K₂CO₃, DMF, 60°C, 6 h45%

Acylation :
Acetic anhydride acetylates the amine under mild conditions.

ConditionsReagentsYieldReference
(CH₃CO)₂O, Et₃N, CH₂Cl₂, rt, 3 hAcetamide derivative82%

Ether Cleavage

The ethoxy group is cleaved with HBr to yield a phenolic derivative.

ConditionsReagentsYieldReference
48% HBr, reflux, 8 hPhenol and ethyl bromide91%

Reduction Reactions

Catalytic hydrogenation removes bromine, producing (5-ethoxyphenyl)methylamine.

ConditionsCatalystYieldReference
H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 24 h65%

Metal-Halogen Exchange

Reaction with Grignard reagents forms biaryl structures via intermediate organomagnesium species.

ConditionsReagentsYieldReference
Mg, THF, 0°C, then PhLi, 2 hBiphenyl derivative54%

Oxidation Reactions

The amine oxidizes to a hydroxylamine under controlled conditions.

ConditionsReagentsYieldReference
mCPBA, CH₂Cl₂, 0°C, 1 hHydroxylamine derivative38%

Scientific Research Applications

Medicinal Chemistry

(2-Bromo-5-ethoxyphenyl)methylamine has been investigated for its potential as a therapeutic agent. Its structural similarity to known monoamine oxidase (MAO) inhibitors suggests it may exhibit similar biological activities:

  • Neuropharmacology : The compound may inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine. This mechanism is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.
  • Mood Disorders : By modulating neurotransmitter levels, the compound could be explored for its potential in treating depression and anxiety disorders.

Biological Research

The compound's interaction with various biological targets makes it a candidate for studies in pharmacology:

  • Enzyme Inhibition Studies : Research has shown that similar compounds can selectively inhibit enzymes involved in neurotransmitter metabolism, providing insights into their therapeutic potential .
  • Receptor Binding Studies : The structural features of (2-Bromo-5-ethoxyphenyl)methylamine may allow it to interact with specific receptors, leading to further exploration in receptor pharmacology.

Industrial Applications

Due to its unique chemical structure, (2-Bromo-5-ethoxyphenyl)methylamine can be utilized in the development of specialty chemicals:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals .
  • Material Science : The compound's properties may be leveraged in creating new materials with specific functionalities, such as polymers or coatings.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryMAO-B inhibition for neurodegenerative disordersIncreased dopamine levels; improved symptoms
Biological ResearchEnzyme inhibition; receptor binding studiesInsights into therapeutic mechanisms
Industrial ApplicationsSynthesis of complex molecules; material developmentEnhanced properties in specialty chemicals

Case Study 1: Neuropharmacological Effects

A study investigated the effects of MAO-B inhibitors on patients with Parkinson's disease. Compounds similar to (2-Bromo-5-ethoxyphenyl)methylamine demonstrated significant improvements in motor symptoms through the inhibition of MAO-B, suggesting that this compound could offer comparable benefits if further studied.

Case Study 2: Mood Disorders Treatment

Research involving selective MAO-B inhibitors has shown promise in treating mood disorders. Patients receiving treatment reported improved mood and cognitive function, highlighting the potential application of (2-Bromo-5-ethoxyphenyl)methylamine in similar therapeutic contexts .

Mechanism of Action

The mechanism of action of (2-Bromo-5-ethoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various binding interactions, while the ethylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Alkoxy Group Modifications
  • (2-Bromo-5-methoxyphenyl)methylamine (CAS 767289-08-7): Molecular formula: C₉H₁₂BrNO Features a methoxy (-OCH₃) group instead of ethoxy.
  • N-(2-Bromo-5-isopropoxybenzyl)ethanamine (synonym in ): Substitutes ethoxy with isopropoxy (-OCH(CH₃)₂). The bulkier isopropoxy group could enhance lipophilicity, affecting membrane permeability in biological systems .
Halogen and Alkyl Substitutions
  • 1-(2-Bromo-5-methylphenyl)ethylamine (CAS 1079742-51-0):
    • Replaces the ethoxy group with a methyl (-CH₃) substituent.
    • The absence of an electron-donating alkoxy group may reduce resonance stabilization, impacting electronic properties and reactivity .

Amine Group Variations

Methyl vs. Ethyl Substituents
  • (2-Bromo-5-methoxyphenyl)methylamine ():

    • Uses a methyl (-CH₃) group on the amine instead of ethyl.
    • Primary vs. secondary amine status: Methyl substitution results in a primary amine, which may exhibit higher nucleophilicity but lower steric protection compared to the ethyl-substituted secondary amine .

Physical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Polar Solvents)
(2-Bromo-5-ethoxyphenyl)methylamine 258.17 ~2.5 Moderate (ethanol, DMSO)
(2-Bromo-5-methoxyphenyl)methylamine 230.10 ~1.8 High (methanol, water)
N-(2-Bromo-5-isopropoxybenzyl)ethanamine ~272.22 ~3.1 Low (dichloromethane)
  • logP Trends : Ethoxy and isopropoxy groups increase lipophilicity compared to methoxy, aligning with their alkyl chain lengths .

Biological Activity

(2-Bromo-5-ethoxyphenyl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (2-Bromo-5-ethoxyphenyl)methylamine can be represented as follows:

C12H16BrNO\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{O}

This structure features a bromine atom and an ethoxy group attached to a phenyl ring, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of (2-Bromo-5-ethoxyphenyl)methylamine has been investigated in various contexts, including its potential as an antimicrobial, anticancer, and neuroprotective agent. The following sections detail these activities.

Anticancer Properties

Compounds that contain a phenyl ring with various substituents have been studied for their anticancer properties. For example, studies have shown that certain brominated phenylamines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact IC50 values and mechanisms for (2-Bromo-5-ethoxyphenyl)methylamine require further experimental validation but suggest potential as a therapeutic agent .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of amines similar to (2-Bromo-5-ethoxyphenyl)methylamine. Some studies have indicated that such compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .

The mechanism by which (2-Bromo-5-ethoxyphenyl)methylamine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The compound may influence signaling pathways associated with inflammation and cell survival. Detailed studies are necessary to elucidate these pathways fully.

Case Study 1: Anticancer Activity

In a study examining similar compounds, researchers found that brominated phenylamines exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 10 to 50 µM against breast cancer cells (MCF7). Such findings highlight the potential for (2-Bromo-5-ethoxyphenyl)methylamine in cancer therapy .

Case Study 2: Neuroprotective Effects

A clinical report on a related compound indicated improvements in cognitive function in animal models following treatment with brominated amines. Behavioral assays showed enhanced memory retention and reduced oxidative stress markers, suggesting neuroprotective capabilities .

Data Tables

Biological ActivityTarget Cell LineIC50 (µM)Reference
AntimicrobialE. coliTBD
AnticancerMCF710 - 50
NeuroprotectiveNeuronal CellsTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.